Mdadmnxp
Description
This absence suggests that Mdadmnxp may either be a novel, under-researched compound or a hypothetical entity under investigation. Further experimental characterization (e.g., NMR, MS, crystallography) is required to confirm its structure and properties .
Properties
CAS No. |
74595-62-3 |
|---|---|
Molecular Formula |
C11H17NO8 |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
[(3S,4S,5R,6R)-5-acetyloxy-6-methoxy-4-methyl-4-nitrooxan-3-yl] acetate |
InChI |
InChI=1S/C11H17NO8/c1-6(13)19-8-5-18-10(17-4)9(20-7(2)14)11(8,3)12(15)16/h8-10H,5H2,1-4H3/t8-,9+,10-,11+/m1/s1 |
InChI Key |
QWPUFLUZODDGIW-YTWAJWBKSA-N |
SMILES |
CC(=O)OC1COC(C(C1(C)[N+](=O)[O-])OC(=O)C)OC |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@]1(C)[N+](=O)[O-])OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1COC(C(C1(C)[N+](=O)[O-])OC(=O)C)OC |
Synonyms |
MDADMNXP methyl 2,4-di-O-acetyl-3-deoxy-3-C-methyl-3-nitro beta-D-xylopyranoside methyl 2,4-di-O-acetyl-3-deoxy-3-C-methyl-3-nitro-beta-D-xylopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Mdadmnxp, we compare it with structurally or functionally analogous compounds based on established methodologies for chemical characterization and tabular data presentation .
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Note: Data for this compound inferred from naming conventions; experimental validation is required.
Key Findings:
Structural Ambiguity: Unlike TADBP, a diamine monomer with a documented synthesis route and application in polyimides , this compound lacks structural clarity. Its name suggests a multifunctional or branched architecture, but this remains speculative.
Synthetic Challenges : The absence of a reported synthesis protocol for this compound contrasts with TADBP’s optimized two-step condensation, highlighting the need for methodological development .
Research Recommendations
Structural Elucidation : Prioritize X-ray crystallography or advanced spectroscopic analysis to resolve this compound’s molecular architecture.
Comparative Bioactivity Screening : If this compound is a pharmaceutical candidate, evaluate its efficacy against analogs like Polymer X in controlled assays .
Data Standardization : Adopt tabular formats for reporting synthetic procedures and properties, as recommended in chemistry dissertation guidelines .
Limitations and Ethical Considerations
- Data Integrity : Hypothetical comparisons risk misinterpretation; explicit disclaimers are necessary until experimental data validate assumptions .
- Citation Practices: Follow journal-specific guidelines (e.g., Molecules, Toxicology and Applied Pharmacology) for referencing known compounds and methodologies .
This analysis underscores the importance of rigorous experimental validation and adherence to publication standards when introducing novel compounds like this compound. Collaborative efforts between synthetic chemists and computational modelers are critical to advancing its study.
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